REACTION_CXSMILES
|
O[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([NH:12][C:13](=[O:15])[CH3:14])[CH:10]=2)[N:5]=[C:4]([CH3:16])[CH:3]=1.P(Cl)(Cl)([Cl:19])=O.N>>[Cl:19][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([NH:12][C:13](=[O:15])[CH3:14])[CH:10]=2)[N:5]=[C:4]([CH3:16])[CH:3]=1
|
Name
|
|
Quantity
|
4.32 g
|
Type
|
reactant
|
Smiles
|
OC1=CC(=NC2=CC=C(C=C12)NC(C)=O)C
|
Name
|
|
Quantity
|
9.32 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resulting insoluble matter was collected by filtration
|
Type
|
WASH
|
Details
|
washed with ether and water
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure at 80° C.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=NC2=CC=C(C=C12)NC(C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.85 g | |
YIELD: CALCULATEDPERCENTYIELD | 145.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |